2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a thieno[2,3-d]pyrimidin-4(3H)-one core structure This compound is characterized by the presence of thiophene rings, which are sulfur-containing heterocycles, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications .
Scientific Research Applications
2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidin-4(3H)-one derivatives with different substituents. Examples include:
- 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)pyridine-3-carbonitrile
- 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)pyridine-3-carbonitrile
Uniqueness
The uniqueness of 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific arrangement of functional groups, which imparts distinct chemical properties and potential applications. The presence of both thiophene and phenyl groups, along with the thieno[2,3-d]pyrimidin-4(3H)-one core, makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S4/c25-16(18-9-5-11-28-18)13-30-22-23-20-19(15(12-29-20)17-8-4-10-27-17)21(26)24(22)14-6-2-1-3-7-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSESZZKKKOZEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CS4)SC=C3C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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